molecular formula C20H17FN6OS B2774720 N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863459-62-5

N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B2774720
CAS RN: 863459-62-5
M. Wt: 408.46
InChI Key: LAZGVRFYKYLESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H17FN6OS and its molecular weight is 408.46. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

Research into triazolopyrimidines, which share a similar chemical framework with the compound , has identified these molecules as potential mediators for antiasthma therapy. The human basophil histamine release assay revealed that certain triazolopyrimidines are active as mediator release inhibitors, which is crucial for developing antiasthma agents. These findings are based on the synthesis and structural activity evaluation of triazolopyrimidines, indicating their potential utility in pharmacology and therapeutic applications related to asthma and possibly other inflammatory diseases (Medwid et al., 1990).

Anticancer Applications

The compound's framework is closely related to triazolopyrimidines, which have been synthesized and evaluated for their anticancer properties. This class of compounds demonstrates a unique mechanism of tubulin inhibition, suggesting their potential use as anticancer agents. The research has focused on synthesizing various derivatives to optimize activity and evaluate their efficacy in vitro, highlighting the significant therapeutic potential of such compounds in cancer treatment (Zhang et al., 2007).

Antimicrobial Activity

Derivatives of triazolopyrimidines, analogous to the compound , have been synthesized and shown to exhibit antimicrobial activities. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating their potential as broad-spectrum antimicrobial agents. The research indicates the versatility of triazolopyrimidines in addressing various microbial infections, contributing to the development of new antimicrobial therapies (Farghaly et al., 2013).

Enaminones as Building Blocks

Enaminones have been utilized as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This research underscores the importance of enaminones in medicinal chemistry, enabling the development of compounds with significant biological activities. These findings highlight the potential for creating effective therapies against cancer and microbial infections (Riyadh, 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-13-2-8-16(9-3-13)27-19-18(25-26-27)20(24-12-23-19)29-11-17(28)22-10-14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZGVRFYKYLESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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